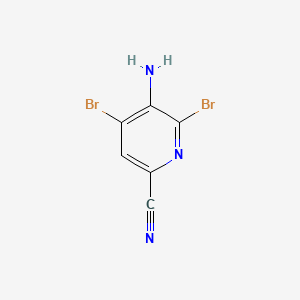

5-Amino-4,6-dibromopyridine-2-carbonitrile

Descripción general

Descripción

5-Amino-4,6-dibromopyridine-2-carbonitrile (ADBP-CN) is a heterocyclic compound that has been studied extensively in recent years due to its unique properties and potential applications. ADBP-CN is a synthetic compound that is used in various scientific research applications, such as in the synthesis of other compounds, as a catalyst, or as a reagent in analytical chemistry.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

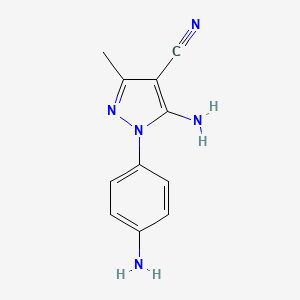

One significant application of 5-Amino-4,6-dibromopyridine-2-carbonitrile in scientific research is its utilization in the synthesis of complex heterocyclic compounds. Researchers have developed methods to synthesize 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitriles through Tandem Michael addition/imino-nitrile cyclization. This process involves the formation of structurally diverse compounds, which are characterized using various spectral data, demonstrating the versatility of 5-Amino-4,6-dibromopyridine-2-carbonitrile in organic synthesis and heterocyclic chemistry (Dong et al., 2010).

Photoinitiating Systems for 3D Printing

Another innovative application of derivatives of 5-Amino-4,6-dibromopyridine-2-carbonitrile is in the development of bimolecular photoinitiating systems for vat photopolymerization 3D printing techniques. These derivatives, acting as visible photosensitizers, have shown good reactivity under both UV-A and visible light sources. Their ability to initiate photopolymerization through photo-redox reactions enhances the efficiency of 3D printing processes, making them suitable for rapid prototyping in the presence of various light sources (Fiedor et al., 2020).

Synthesis and Biological Activity

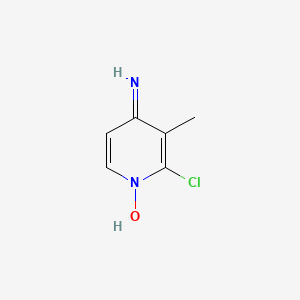

The compound also finds use in the synthesis of novel benzothiazole pyridine derivatives with potential biological activity. Through the cyclocondensation reaction of vinamidinium salts with malonitrile, researchers have prepared derivatives of 2-Amino-5-aryl or Formylpyridine-3-Carbonitriles, which were then screened for their antifungal and antibacterial activities. This highlights the potential of 5-Amino-4,6-dibromopyridine-2-carbonitrile derivatives in contributing to the discovery of new antimicrobial agents (Jemmezi et al., 2014).

Inhibitory Activity Against Ser/Thr Kinases

Furthermore, derivatives synthesized from 5-Amino-4,6-dibromopyridine-2-carbonitrile have been evaluated for their inhibitory activity against Ser/Thr kinases, showing promising results. This application is crucial in the development of therapeutic agents targeting various diseases mediated by these enzymes (Deau et al., 2013).

Propiedades

IUPAC Name |

5-amino-4,6-dibromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-1-3(2-9)11-6(8)5(4)10/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYFZNHBISANEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=C1Br)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4,6-dibromopyridine-2-carbonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)

![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)

amine hydrochloride](/img/structure/B581706.png)

![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)